molecular formula C20H24N4O2 B2370234 4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380071-14-5

4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2370234
CAS No.: 2380071-14-5
M. Wt: 352.438
InChI Key: NLBQXJOXSJFPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine and piperidine rings, followed by their coupling with the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Cyclobutyl-6-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine apart from similar compounds is its specific combination of functional groups and ring systems. This unique structure provides distinct reactivity and interaction profiles, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-20(17-4-8-21-9-5-17)24-10-6-15(7-11-24)13-26-19-12-18(22-14-23-19)16-2-1-3-16/h4-5,8-9,12,14-16H,1-3,6-7,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBQXJOXSJFPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.